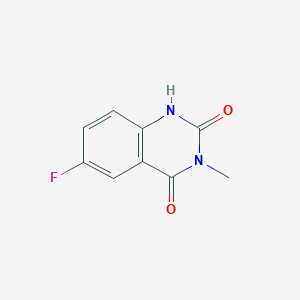
6-フルオロ-3-メチル-1H-キナゾリン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-methyl-1H-quinazoline-2,4-dione is a derivative of quinazoline, a heterocyclic compound containing nitrogen. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
科学的研究の応用
6-fluoro-3-methyl-1H-quinazoline-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinazoline derivatives, including 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, have been studied for their potential as anticancer, anti-inflammatory, and antibacterial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
作用機序
Target of Action
The primary targets of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates into glucose, which is then absorbed into the bloodstream .
Mode of Action
6-Fluoro-3-methyl-1H-quinazoline-2,4-dione interacts with its targets, the enzymes α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the breakdown of dietary carbohydrates into glucose, thereby reducing the amount of glucose that is absorbed into the bloodstream .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by 6-fluoro-3-methyl-1H-quinazoline-2,4-dione affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of dietary carbohydrates into glucose, leading to a reduction in postprandial hyperglycemia .
Pharmacokinetics
The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione include a decrease in the breakdown of dietary carbohydrates into glucose and a reduction in postprandial hyperglycemia . This could potentially be beneficial in the management of conditions such as diabetes .
生化学分析
Biochemical Properties
The quinazoline-2,4-diones, including 6-fluoro-3-methyl-1H-quinazoline-2,4-dione, are found in a large number of bioactive molecules including serotonergic, dopaminergic and adrenergic ligands, as well as in aldose reductase, lipoxygenase, cyclooxygenase, collagenase, and carbonic anhydrase inhibitors . They interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
The cellular effects of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione are not fully understood yet. Quinazoline derivatives have been found to exhibit a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Molecular Mechanism
The molecular mechanism of action of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione is not fully elucidated. It has been found that quinazoline-2,4-diones behave as moderate inhibitors of the enzymes α-amylase and/or α-glucosidase .
準備方法
The synthesis of 6-fluoro-3-methyl-1H-quinazoline-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions . For example, the reaction of 6-fluoroanthranilic acid with methyl isocyanate in the presence of a base can yield the desired compound. Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to enhance the efficiency and yield of the synthesis .
化学反応の分析
6-fluoro-3-methyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of quinazoline-2,4-dione derivatives with different functional groups .
類似化合物との比較
6-fluoro-3-methyl-1H-quinazoline-2,4-dione can be compared with other quinazoline derivatives, such as 3-substituted quinazoline-2,4-diones . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications . The presence of the fluoro and methyl groups in 6-fluoro-3-methyl-1H-quinazoline-2,4-dione makes it unique and may contribute to its specific properties and potential advantages over other derivatives .
特性
IUPAC Name |
6-fluoro-3-methyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCZWIYMHZSQAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)F)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)
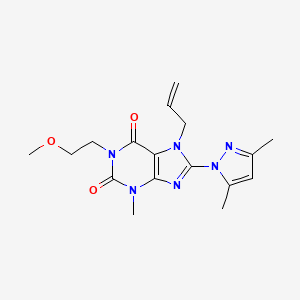
![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)
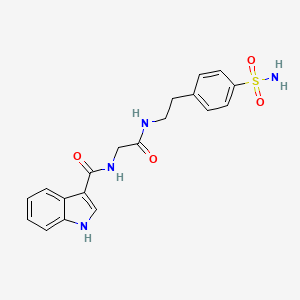
![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)
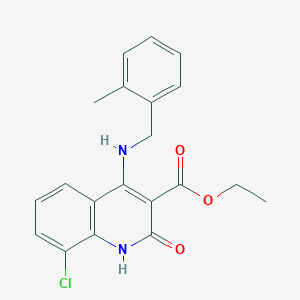
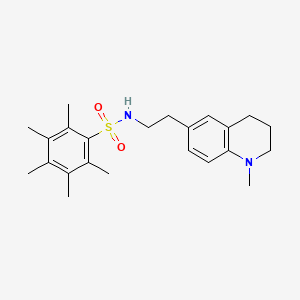

![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)
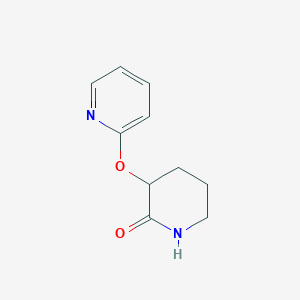
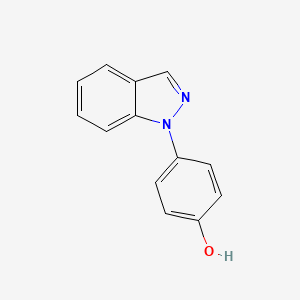
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)
